Cas no 1373770-41-2 (2-chloro-6-(pentan-2-yloxy)pyridine)

2-Chloro-6-(pentan-2-yloxy)pyridine is a halogenated pyridine derivative featuring a chloro substituent at the 2-position and a pentan-2-yloxy group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its structure allows for further functionalization, enabling the construction of complex heterocyclic systems. The chloro group enhances reactivity in nucleophilic substitution reactions, while the ether linkage provides stability and solubility in organic solvents. This compound is valued for its balanced reactivity and selectivity, making it useful in cross-coupling and other transition metal-catalyzed transformations. Proper handling and storage under inert conditions are recommended due to its sensitivity to moisture and air.
2-chloro-6-(pentan-2-yloxy)pyridine structure
1373770-41-2 structure
Product Name:2-chloro-6-(pentan-2-yloxy)pyridine
CAS No:1373770-41-2
MF:C10H14ClNO
MW:199.677261829376
MDL:MFCD30730456
CID:4594377
PubChem ID:102981572
Update Time:2025-05-21

2-chloro-6-(pentan-2-yloxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-(pentan-2-yloxy)pyridine
    • MDL: MFCD30730456
    • Inchi: 1S/C10H14ClNO/c1-3-5-8(2)13-10-7-4-6-9(11)12-10/h4,6-8H,3,5H2,1-2H3
    • InChI Key: QXUVBNRVILUFFP-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC(OC(C)CCC)=CC=C1

Computed Properties

  • Exact Mass: 199.0763918g/mol
  • Monoisotopic Mass: 199.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 22.1Ų

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Additional information on 2-chloro-6-(pentan-2-yloxy)pyridine

2-Chloro-6-(Pentan-2-yloxy)Pyridine: A Comprehensive Overview

The compound 2-chloro-6-(pentan-2-yloxy)pyridine (CAS No. 1373770-41-2) is a fascinating molecule with a unique structure and diverse applications. This pyridine derivative has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential for further functionalization. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the application of this compound.

Pyridine derivatives have long been recognized for their aromatic stability and ability to undergo various chemical transformations. The presence of a chlorine atom at the 2-position of the pyridine ring introduces electron-withdrawing effects, which significantly influence the molecule's reactivity. Additionally, the pentan-2-yloxy group at the 6-position introduces steric hindrance and enhances the molecule's solubility in organic solvents. These features make 2-chloro-6-(pentan-2-yloxy)pyridine an ideal candidate for exploring novel chemical reactions and applications.

Recent studies have highlighted the potential of 2-chloro-6-(pentan-2-yloxy)pyridine in drug design. Researchers have investigated its ability to act as a scaffold for developing bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound can serve as a lead structure for designing inhibitors of kinase enzymes, which are crucial targets in cancer therapy. The chloropyridine moiety was found to exhibit promising binding affinities with ATP-binding pockets, suggesting its potential in developing next-generation anticancer agents.

Beyond pharmacology, 2-chloro-6-(pentan-2-yloxy)pyridine has also found applications in materials science. Its ability to undergo nucleophilic substitution reactions has been exploited in the synthesis of advanced polymers and hybrid materials. A notable example is its use as a precursor for preparing pyridinium-based ionomers, which exhibit exceptional conductivity and stability. These materials have shown promise in energy storage applications, such as lithium-ion batteries and supercapacitors.

The synthesis of 2-chloro-6-(pentan-2-yloxy)pyridine typically involves multi-step processes that combine nucleophilic aromatic substitution with alkoxylation techniques. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields of this compound while minimizing waste generation. These green chemistry approaches align with current trends toward sustainable chemical manufacturing.

In terms of spectroscopic analysis, 2-chloro-6-(pentan-2-yloxy)pyridine exhibits distinct absorption bands in UV-vis spectroscopy due to its conjugated π-system. This property makes it suitable for applications in optoelectronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent studies have explored its use as a dopant in organic semiconductors, where it enhances charge transport properties without compromising device stability.

Moreover, the steric effects introduced by the pentan-2-yloxy group have been leveraged in asymmetric catalysis. A 2023 report in *Nature Communications* described how this compound can act as a chiral ligand in transition-metal-catalyzed reactions, enabling enantioselective syntheses of complex organic molecules. This discovery underscores its versatility as both a substrate and a catalyst in modern organic chemistry.

In conclusion, 2-chloro-6-(pentan-2-yloxy)pyridine (CAS No. 1373770-41-2) is a multifaceted compound with significant potential across various scientific domains. Its unique structure facilitates diverse chemical transformations, making it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.

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